molecular formula C15H13F2NO2S B2979105 N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide CAS No. 2034347-66-3

N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2979105
CAS No.: 2034347-66-3
M. Wt: 309.33
InChI Key: ZIKJRQOIKSUOGV-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide is a synthetic compound of high interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two key pharmacophores: a 2,6-difluorobenzamide moiety and a 5-acetylthiophene group, linked by an ethyl spacer. The 2,6-difluorobenzamide component is a recognized structural feature in compounds investigated for their kinase-inhibitory properties . Research indicates that similar N-(thiophen-2-yl)benzamide derivatives have demonstrated potent and selective inhibitory activity against the BRAF kinase, an important oncogenic driver in cancers such as melanoma . These findings suggest the potential for this compound to serve as a valuable chemical probe or starting point for the development of novel targeted cancer therapies. Concurrently, the 5-acetylthiophene segment of the molecule aligns with scaffolds explored for antimicrobial applications . Studies on thiophene-containing analogues have shown promising activity against multidrug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), as well as against drug-resistant fungal pathogens such as Candida auris . This dual potential situates this compound as a versatile scaffold for researchers investigating new strategies to overcome antimicrobial resistance. The compound is provided for research purposes to further explore these mechanisms and applications. It is intended for use in assay development, high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization campaigns. Researchers will find it particularly useful in oncology, infectious disease, and chemical biology research.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2S/c1-9(19)13-6-5-10(21-13)7-8-18-15(20)14-11(16)3-2-4-12(14)17/h2-6H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKJRQOIKSUOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide depends on its application:

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs.
  • Halogenation Patterns : Fluorine and chlorine atoms in teflubenzuron and etoxazole contribute to binding affinity in chitin synthase or cytochrome P450 targets . The target compound’s difluorobenzamide core likely shares similar electronic effects.

Antifungal and Antibacterial Activity

Compounds 4c–4m ( and ) demonstrate moderate to strong antifungal activity against Candida albicans and Aspergillus fumigatus, with IC₅₀ values ranging from 0.8–12.5 µg/mL. The thio-pyrimidine substituents in these compounds enhance activity compared to non-sulfur analogs, suggesting the target compound’s thiophene-ethyl group may confer similar benefits .

Pesticidal Activity

  • Teflubenzuron : Effective against lepidopteran larvae at 10–50 ppm concentrations by disrupting molting .
  • Etoxazole : Targets spider mites via inhibition of lipid synthesis (EC₅₀: 0.02–0.1 ppm) .
  • N-[(3-Chloro-5-Trifluoromethyl-2-Pyridyl)Methyl]-2,6-Difluorobenzamide : A key intermediate in pesticides, highlighting the importance of the difluorobenzamide scaffold in agrochemical design .

Mechanistic Insights : The 2,6-difluorobenzamide group likely interacts with enzymatic active sites (e.g., chitin synthase) through hydrogen bonding and hydrophobic interactions, while substituents like acetylthiophene may alter substrate specificity or metabolic stability.

Physicochemical Properties

Property Target Compound Teflubenzuron Compound 4c Etoxazole
Molecular Weight ~380.4 g/mol 377.13 g/mol 450.4 g/mol 359.4 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) 4.1 3.8 4.5
Melting Point Not reported 195–197°C 168–170°C 87–89°C
Water Solubility Low (similar to analogs) <0.1 mg/L <1 mg/L 0.05 mg/L

Notes:

  • The acetylthiophene group may slightly reduce water solubility compared to pyrimidine-based analogs but improve bioavailability in lipid-rich environments.
  • Fluorine atoms in the benzamide core enhance metabolic stability and resistance to oxidative degradation .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an acetyl group and an ethyl chain , linked to a difluorobenzamide moiety . This unique combination contributes to its distinctive chemical and biological properties.

ComponentDescription
Thiophene RingA five-membered aromatic ring containing sulfur.
Acetyl GroupContributes to the compound's reactivity.
Ethyl ChainEnhances solubility and biological activity.
Difluorobenzamide MoietyImparts specific interactions with biological targets.

1. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Studies have shown that compounds with similar structures can effectively reduce inflammation markers in vitro and in vivo.

2. Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties against various bacterial strains. The presence of the thiophene ring is often associated with enhanced antibacterial activity, making it a candidate for further exploration as an antimicrobial agent.

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The compound's ability to interact with specific cellular pathways could lead to the development of novel cancer therapies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : This can be achieved through methods like the Gewald reaction, which combines sulfur with an α-methylene carbonyl compound.
  • Acetylation : The thiophene ring is acetylated using acetic anhydride in the presence of a catalyst (e.g., sulfuric acid).
  • Ethylation : The acetylated thiophene reacts with an ethylating agent (e.g., ethyl bromide) in the presence of a base (e.g., potassium carbonate).
  • Formation of Benzamide : The difluorobenzamide moiety is synthesized by reacting 2,6-difluorobenzoic acid with thionyl chloride followed by the thiophene derivative.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory activity of this compound using a rat model induced with inflammation. Results indicated a significant reduction in edema and inflammatory cytokines compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus showed that this compound exhibited notable antimicrobial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to analyze diffraction data. Key parameters include data-to-parameter ratios >10 and R-factors <0.05 for high reliability. Hydrogen bonding and π-π interactions in the thiophene and benzamide moieties should be scrutinized .

Q. How can the synthetic pathway for this compound be optimized to improve yield?

  • Methodology : Employ a stepwise approach:

Synthesize 2,6-difluorobenzamide via amidation of 2,6-difluorobenzoyl chloride (purity ≥99%, confirmed by HPLC) .

Couple with 5-acetylthiophene-ethylamine using carbodiimide crosslinkers (e.g., EDC/HOBt).

Optimize reaction conditions (solvent: anhydrous DMF; temperature: 0–5°C) to minimize byproducts. Monitor via TLC and LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹⁹F NMR to confirm fluorine substitution patterns; ¹H NMR for ethyl-thiophene linkage.
  • FT-IR : Validate carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amide N-H (~3300 cm⁻¹).
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass error .

Advanced Research Questions

Q. How can molecular docking predict the binding affinity of this compound to biological targets like kinases?

  • Methodology :

Use AutoDock Vina or Schrödinger Suite for docking.

Target VEGFR2 (PDB: 4AGD) due to benzamide derivatives' known interactions with Cys917 and hydrophobic pockets .

Validate predictions with surface plasmon resonance (SPR) to measure KD. Discrepancies between docking (-9.8 kcal/mol) and SPR may require adjusting force fields or solvation models .

Q. What strategies address contradictory data between in vitro bioactivity and cytotoxicity?

  • Methodology :

  • Dose-Response Curves : Use Hill slope analysis to distinguish efficacy (EC₅₀) from toxicity (LD₅₀).
  • Metabolic Profiling : Perform hepatic microsomal assays to identify toxic metabolites (e.g., acetylthiophene oxidation).
  • SAR Studies : Modify the acetylthiophene moiety to reduce hepatotoxicity while retaining activity .

Q. How do fluorine atoms influence the compound’s electronic properties and bioavailability?

  • Methodology :

  • DFT Calculations : Compute electrostatic potential maps (Gaussian 09) to assess fluorine’s electron-withdrawing effects on the benzamide ring.
  • LogP Measurements : Compare experimental (shake-flask method) vs. computational (XLogP3) values to evaluate lipophilicity. Fluorine reduces LogP but may enhance membrane permeability .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; analyze degradation via UPLC.
  • Plasma Stability : Use human plasma at 37°C; quench with acetonitrile and quantify intact compound.
  • Forced Degradation : Expose to heat (60°C), UV light, and oxidants (H₂O₂) to identify vulnerable sites (e.g., thiophene acetyl group) .

Q. How can cryo-EM complement X-ray data for studying this compound’s interactions with large biomolecules?

  • Methodology :

  • Prepare complexes with target proteins (e.g., serum albumin for pharmacokinetic studies).
  • Use cryo-EM at 2–3 Å resolution to resolve flexible regions (e.g., ethyl-thiophene linker) that X-ray crystallography may miss .

Methodological Considerations Table

Question TypeKey TechniquesCritical ParametersReferences
Structural AnalysisSCXRD, NMR, FT-IRR-factor <0.05, ¹⁹F NMR δ -110 to -120 ppm
SynthesisCarbodiimide coupling, HPLCYield >70%, purity ≥99%
Biological ActivityMolecular docking, SPR, Ames testKD <1 µM, Ames test negative for mutagenicity
ToxicologyHepatic microsomal assays, SARLD₅₀ >100 mg/kg (rodent)

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